
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate) is a 1-phosphatidyl-1D-myo-inositol 3-phosphate in which both phosphatidyl acyl groups are specified as octanoyl. It is a 1-phosphatidyl-1D-myo-inositol 3-phosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-D-myo-inositol-3'-phosphate)(3-).
Wissenschaftliche Forschungsanwendungen
Cell Signaling Molecule Synthesis : This compound is used in the synthesis of cell signaling molecules like phosphatidylinositol-3,5-bisphosphate, which play critical roles in various cellular processes, including membrane trafficking (Anderson et al., 2010).
Biological Role of Inositols : Inositols, including myo-inositol, function significantly in biology, with roles in membrane phospholipids, as intracellular redox agents, and in cell signaling and regulation (Michell, 2007).
Inositol Derivatives in Signaling Pathways : The compound's derivatives are involved in important biological processes and can act as substrates for enzymes like phosphatidylinositol-specific phospholipase C, contributing to the generation of chiro-inositol derivatives integral to cellular signaling (Bruzik et al., 1994).
Regulation of Vesicle Traffic in Nerve Terminals : Soluble dioctanoyl-phosphatidylinositol derivatives can interact with clathrin assembly protein AP-3, affecting vesicle traffic within nerve terminals (Hao et al., 1997).
Compatible Solutes in Hyperthermophiles : Certain hyperthermophilic organisms use inositol derivatives, including myo-inositol, as compatible solutes for stress adaptation. These derivatives are crucial for thermoprotection and osmotic regulation in extreme environments (Borges et al., 2006).
Phytic Acid Biosynthesis : Myo-inositol phosphates, including derivatives of 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol 3'-phosphate), are involved in the biosynthesis of phytic acid in plants, playing a role in phosphate storage and signaling (Hegeman et al., 2001).
Environmental Presence and Cycling : Inositol phosphates, including myo-inositol hexakisphosphate, are widespread in the environment, playing roles in the global phosphorus cycle and influencing bioavailability of mineral elements (Turner et al., 2002).
Eigenschaften
Produktname |
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate) |
|---|---|
Molekularformel |
C25H48O16P2 |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H48O16P2/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34)/t17-,20+,21+,22-,23-,24-,25+/m1/s1 |
InChI-Schlüssel |
LKXJHTKDXMQMDM-UCGOVMIJSA-N |
Isomerische SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC |
Kanonische SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1254809.png)

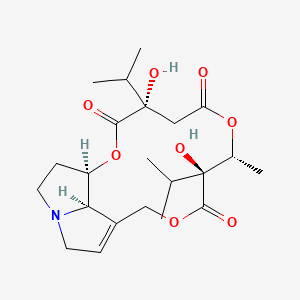
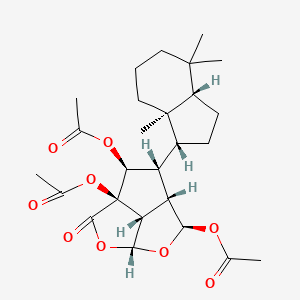

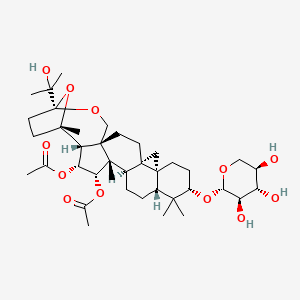
![N-(3-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1254821.png)
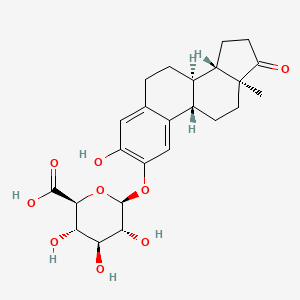
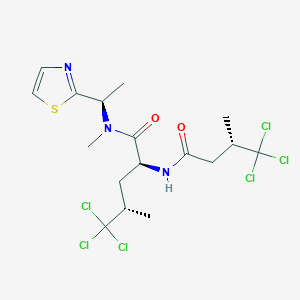
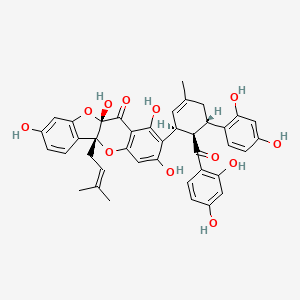
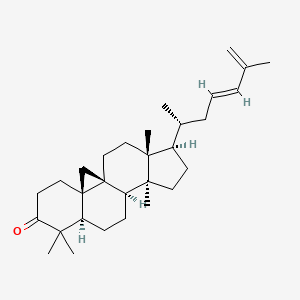
![(E)-but-2-enedioic acid;(5R,7R)-N,N-dimethyl-5-(4-nitrophenoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine](/img/structure/B1254832.png)
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1254833.png)